Physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid
Physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS No: 284030-57-5), a key intermediate in the pharmaceutical industry.[1][2] This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in synthetic pathways.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid. These parameters are critical for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂O₄ | [1][3][4] |
| Molecular Weight | 218.11 g/mol | [3][5][6] |
| Melting Point | 185 °C to 256 °C | [1][3] |
| Boiling Point (Predicted) | 401.1 ± 45.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.751 g/cm³ | [3][4] |
| pKa (Predicted) | 2.96 ± 0.12 | [3] |
| Solubility | Soluble in DMSO, Slightly Soluble in Water | [1] |
| logP (Predicted) | 1.15 - 1.3 | [4][5][6] |
| Physical State | Powder / Solid | [1][7] |
Experimental Protocols
Detailed experimental protocols for the determination of every physicochemical property are not always publicly available. However, this section outlines the synthetic procedure as described in the literature and discusses the standard methodologies typically employed for determining the key properties listed above.
Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid[3][4][8]
The synthesis of the title compound is typically achieved through the amination of a trifluorinated precursor. The following is a representative protocol:
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Reaction Setup : A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid is prepared in distilled water within a reaction vessel equipped for temperature control and stirring.
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Amination : The vessel is cooled to approximately 0-6 °C. Concentrated ammonium hydroxide solution (e.g., 28-30% NH₃ in water) is added slowly to the suspension while maintaining the low temperature.[3][4]
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Warming and Monitoring : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period (e.g., 2.5 hours).[3][4] The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC).[3][8]
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Precipitation : Once the reaction reaches sufficient conversion (e.g., >90%), the mixture is cooled again in an ice-water bath.[3][8] The pH is then adjusted to approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid, which induces the precipitation of the product.[3][8]
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Isolation and Purification : The resulting solid is collected by filtration. The filter cake is washed with distilled water and an organic solvent like methyl tert-butyl ether (MTBE) to remove impurities.[3][8]
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Drying : The purified product is dried in an oven under controlled temperature (e.g., 48°C) to yield 4-Amino-2,3-difluoro-5-nitrobenzoic acid as a yellow solid.[3][8]
Standard Property Determination Methods
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Melting Point : Determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature.
-
pKa : Typically determined by potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
-
Solubility : Assessed by adding increasing amounts of the solute to a fixed volume of the solvent (e.g., DMSO, water) at a specific temperature until saturation is reached. The concentration at this point is the solubility.
-
logP (Octanol-Water Partition Coefficient) : Commonly determined using the shake-flask method, which involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the analyte in each phase using a technique like UV-Vis spectroscopy or HPLC.
Role in Pharmaceutical Synthesis
4-Amino-2,3-difluoro-5-nitrobenzoic acid is a crucial building block for the synthesis of advanced pharmaceutical compounds.[1][2] Notably, it serves as a key intermediate in the manufacturing of Binimetinib, a MEK inhibitor used in cancer therapy.[1][2]
Caption: Synthetic pathway from a precursor to Binimetinib.
References
- 1. indiamart.com [indiamart.com]
- 2. curequest.in [curequest.in]
- 3. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID CAS#: 284030-57-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

